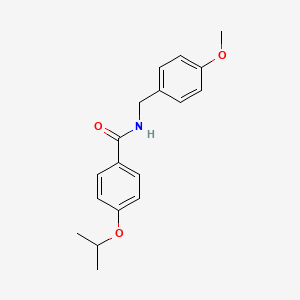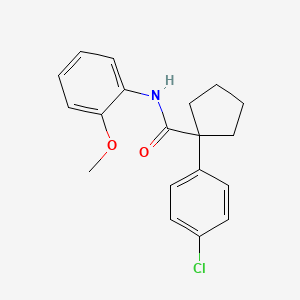![molecular formula C10H11BrN2O2 B5780194 2-bromo-N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B5780194.png)
2-bromo-N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline is an organic compound with the molecular formula C10H11BrN2O2. It is a derivative of aniline, featuring a bromine atom, a nitro group, and a dimethylamino group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline typically involves a multi-step process:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline undergoes various types of chemical reactions:
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, sodium iodide.
Major Products Formed
Oxidation: Nitro and bromo derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-bromo-N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-bromo-N,N-dimethyl-4-nitroaniline: Similar structure but lacks the vinyl group.
4-bromo-N,N-dimethylaniline: Lacks both the nitro and vinyl groups.
2-nitro-N,N-dimethylaniline: Lacks the bromine and vinyl groups.
Uniqueness
2-bromo-N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline is unique due to the presence of both the nitro and vinyl groups, which confer distinct reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2-bromo-N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-12(2)10-4-3-8(7-9(10)11)5-6-13(14)15/h3-7H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPADCSSBYXBDTM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![BENZYL 2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETATE](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
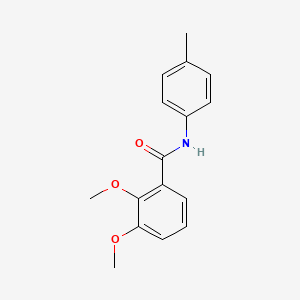
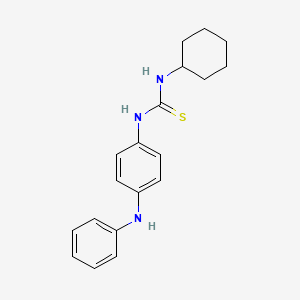
![4-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B5780143.png)
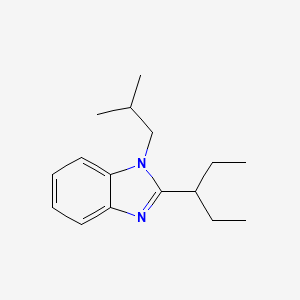
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![N-[3-(propanoylamino)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B5780172.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)
